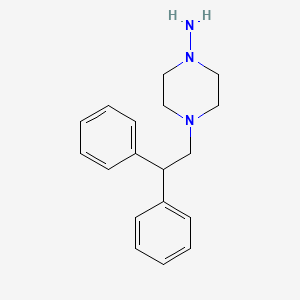

4-(2,2-Diphenylethyl)piperazin-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-diphenylethyl)piperazin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3/c19-21-13-11-20(12-14-21)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18H,11-15,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCBYIPHXRTHAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281682 | |

| Record name | 4-(2,2-Diphenylethyl)-1-piperazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39139-55-4 | |

| Record name | 4-(2,2-Diphenylethyl)-1-piperazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39139-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,2-Diphenylethyl)-1-piperazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 2,2 Diphenylethyl Piperazin 1 Amine

Retrosynthetic Analysis and Key Precursors for 4-(2,2-Diphenylethyl)piperazin-1-amine

Retrosynthetic analysis is the process of deconstructing a target molecule to identify potential starting materials and synthetic routes. amazonaws.com For this compound, the analysis points to several logical disconnections, primarily at the carbon-nitrogen bonds, which are typically formed via substitution or related reactions. amazonaws.com

Two primary retrosynthetic pathways emerge:

Pathway A: Alkylation of 1-Aminopiperazine. The most direct approach involves disconnecting the bond between the piperazine (B1678402) N4 nitrogen and the adjacent ethyl group. This strategy relies on the alkylation of a pre-formed 1-aminopiperazine core with a suitable 2,2-diphenylethyl electrophile, such as 2,2-diphenylethyl bromide or tosylate.

Pathway B: Amination of a Substituted Piperazine. An alternative pathway involves disconnecting the N1-N-amino bond. This route begins with 1-(2,2-diphenylethyl)piperazine, which is then converted to the final product by introducing the amino group at the N1 position. This is commonly achieved through nitrosation followed by chemical reduction.

These analyses identify a set of crucial precursors whose availability and reactivity dictate the chosen synthetic route.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 1-Aminopiperazine | C₄H₁₁N₃ | Nucleophile in Pathway A |

| 2,2-Diphenylethyl Halide/Sulfonate | C₁₄H₁₃X (X=Br, OTs, etc.) | Electrophile in Pathway A |

| 1-(2,2-Diphenylethyl)piperazine | C₁₈H₂₂N₂ | Substrate for N-amination in Pathway B |

Classical and Modern Synthetic Routes for Piperazine Ring Formation

While many syntheses of piperazine derivatives start from the commercially available parent heterocycle, constructing the ring itself is a fundamental aspect of heterocyclic chemistry, particularly for creating carbon-substituted analogs. nih.gov

The formation of the piperazine ring is often accomplished through the cyclization of linear diamine precursors. nih.gov This strategy is especially valuable for producing piperazines with specific substitution patterns on the carbon atoms. nih.gov

Classical Approaches : A long-standing method involves the reaction of an N,N'-disubstituted ethylenediamine (B42938) with a 1,2-dielectrophile like 1,2-dibromoethane. Another established route is the cyclization of diethanolamine (B148213) derivatives. nih.gov

Modern Developments : More recent innovations include the catalytic reductive cyclization of dioximes. In this process, a dioxime intermediate is hydrogenated over a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni), leading to the formation of the piperazine ring. nih.gov This method proceeds through key intermediates including a diimine and a dihydropyrazine (B8608421) before yielding the final piperazine product. nih.gov

The functionalization of the piperazine nitrogens is the most common strategy for creating diverse derivatives. nih.gov This involves standard reactions such as alkylation and amidation.

Alkylation of the N4-Nitrogen: The introduction of the 2,2-diphenylethyl group onto the N4-nitrogen of a piperazine precursor is typically achieved via nucleophilic substitution or reductive amination. mdpi.com

Direct Alkylation: This involves reacting a piperazine derivative (e.g., 1-aminopiperazine) with an alkyl halide, such as 2,2-diphenylethyl bromide. To prevent undesired side reactions like double alkylation on both nitrogens or the formation of quaternary ammonium (B1175870) salts, a protecting group like tert-butyloxycarbonyl (Boc) is often employed. researchgate.net The mono-Boc protected piperazine directs the alkylation to the free secondary amine. researchgate.net

Reductive Amination: This alternative method involves reacting a piperazine with an aldehyde (diphenylacetaldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. researchgate.netnih.gov This approach is often milder and avoids the formation of quaternary salts. researchgate.net

Formation of the N1-Amino Group: The synthesis of the 1-amino functionality on the piperazine ring is a critical step. The most prevalent method is the reduction of an N-nitroso intermediate. researchgate.net

Nitrosation: A piperazine precursor, such as 1-(2,2-diphenylethyl)piperazine, is treated with a nitrosating agent like sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., HCl) at low temperatures to form the N-nitrosopiperazine derivative. researchgate.net

Reduction: The resulting nitroso compound is then reduced to the corresponding hydrazine (B178648) (1-aminopiperazine derivative). A variety of reducing agents can be used for this transformation, including lithium aluminum hydride (LiAlH₄), zinc dust in acid, or catalytic hydrogenation. researchgate.netgoogle.com A patented method describes the hydrogenation of 1-methyl-4-nitrosopiperazine (B99963) using a paramagnetic Pd/Fe₃O₄-FeO catalyst to yield 1-amino-4-methylpiperazine (B1216902) with high selectivity and yield, avoiding over-reduction. google.com

Table 2: Selected Reagents for Piperazine Nitrogen Functionalization

| Transformation | Method | Reagents | Key Considerations |

|---|---|---|---|

| N4-Alkylation | Direct Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Use of protecting groups (e.g., Boc) to ensure mono-alkylation. researchgate.net |

| Reductive Amination | Aldehyde (R-CHO), Reducing Agent (e.g., NaBH(OAc)₃) | Milder conditions, avoids quaternary salt formation. researchgate.netnih.gov |

| N1-Amination | Nitrosation-Reduction | 1. NaNO₂ / HCl2. LiAlH₄ or Catalytic Hydrogenation (e.g., Pd/C) | A two-step process common for synthesizing N-amino heterocycles. researchgate.net |

Stereochemical Considerations in the Synthesis of Chiral Analogs

While this compound is achiral, the synthesis of chiral analogs, where stereocenters are introduced on the piperazine ring, is a significant area of research. rsc.org The creation of stereochemically pure compounds is crucial in medicinal chemistry, as different enantiomers can have vastly different biological activities. nih.gov

Enantioselective synthesis aims to create a single enantiomer directly, avoiding the need for resolving a racemic mixture.

Catalytic Asymmetric Hydrogenation: Chiral piperazin-2-ones, which can be readily converted to chiral piperazines, can be synthesized with excellent enantioselectivity through the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. rsc.org

Asymmetric Allylic Alkylation: A powerful method for creating α-tertiary piperazin-2-ones involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. nih.govthieme-connect.com These intermediates can be reduced to the corresponding chiral piperazines. nih.gov

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids. For instance, homochiral bicyclic piperazines can be prepared from L-proline. rsc.org

When an enantioselective synthesis is not employed, a racemic mixture is produced, which must then be separated into its constituent enantiomers through a process called resolution.

Classical Resolution: This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (R)-(-)-mandelic acid or tartaric acid. bme.hu This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The pure enantiomer is then liberated from the separated salt. bme.huresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. nih.govmdpi.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to elute at different times. mdpi.com

Once separated, determining the absolute configuration of each enantiomer is essential. The definitive method for this is single-crystal X-ray diffraction . bme.humdpi.com If a suitable crystal of the enantiomer (or a salt thereof) can be grown, X-ray analysis can unambiguously determine its three-dimensional structure and thus its absolute stereochemistry (R or S). mdpi.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound relies on effective purification and isolation strategies at each stage of the synthetic sequence. The choice of technique is dictated by the chemical and physical properties of the intermediates and the final product, including their polarity, solubility, and stability. Common methods employed in the purification of piperazine derivatives include extraction, chromatography, and crystallization.

A crucial step in many synthetic routes leading to this compound involves the purification of precursor molecules. For instance, in the synthesis of related piperazine compounds, intermediates are often purified by silica (B1680970) column chromatography. rsc.org The crude reaction mixture is typically concentrated in vacuo and then subjected to chromatographic separation. rsc.org

Liquid-Liquid Extraction: This technique is fundamental for the initial work-up of reaction mixtures to separate the desired product from unreacted starting materials, catalysts, and water-soluble by-products. The process involves partitioning the components between two immiscible liquid phases, typically an aqueous phase and an organic solvent like dichloromethane (B109758) (CH2Cl2) or ethyl acetate (B1210297). rsc.org The pH of the aqueous layer is often adjusted to ensure the target compound is in its neutral, more organic-soluble form. For example, after a reaction, the mixture can be diluted with distilled water and extracted multiple times with an organic solvent. rsc.org The combined organic extracts are then dried over an anhydrous salt such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4) and concentrated under reduced pressure. rsc.orgresearchgate.net In some cases, washing the organic layer with acidic or basic solutions is performed to remove impurities of a particular chemical nature. rsc.org

Column Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase, most commonly silica gel. The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of solvents, starting from a non-polar solvent and gradually increasing the polarity, is often employed. For many piperazine derivatives, mixtures of ethyl acetate and a less polar solvent like petroleum ether or hexane (B92381) are effective. rsc.org For more polar compounds, methanol (B129727) may be added to the eluent system. rsc.org The progress of the separation is monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for the final product, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water or methanol/water), is a common configuration. researchgate.net Analytical HPLC is also essential for assessing the purity of the final compound and intermediates. rsc.org For certain piperazine derivatives, derivatization with agents like dansyl chloride can be used to improve detection by UV or fluorescence detectors. researchgate.net

Crystallization: Crystallization is an effective method for purifying the final product, particularly if it is a solid. chemrevlett.com This technique relies on the principle that the desired compound will be less soluble in a particular solvent at lower temperatures, while impurities remain in the solution. The selection of an appropriate solvent or solvent system is key. Common solvents for the crystallization of piperazine derivatives include ethanol, methanol, and hexane. chemrevlett.comufl.edu The process involves dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, promoting the formation of pure crystals. nih.gov In some instances, the formation of a salt, such as a picrate (B76445) or a hydrochloride salt, can facilitate crystallization and purification. nih.gov

Distillation: For volatile intermediates or in specific industrial processes, distillation under reduced pressure can be an effective purification method. google.comgoogle.com This technique separates compounds based on differences in their boiling points.

The purification of synthetic intermediates leading to this compound would follow similar principles. For example, a potential intermediate like tert-butyl 4-(2,2-diphenylethyl)piperazine-1-carboxylate, a protected form of the piperazine core, would likely be purified using silica gel column chromatography with a non-polar eluent system. After the deprotection step to yield the free amine, an aqueous work-up followed by chromatography or crystallization would be necessary to isolate the pure final product.

The following tables summarize common purification techniques and conditions applicable to the synthesis of this compound and its intermediates, based on established methods for related piperazine compounds.

Table 1: Common Purification Techniques for Piperazine Derivatives

| Technique | Stationary Phase/Solvent System | Application | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction | Dichloromethane/Water, Ethyl Acetate/Water | Initial work-up, removal of water-soluble impurities | rsc.org |

| Silica Gel Column Chromatography | Ethyl Acetate/Petroleum Ether, Methanol/Ethyl Acetate | Purification of intermediates and final product | rsc.orgnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) with Acetonitrile/Water or Methanol/Water | High-purity separation, purity analysis | rsc.orgresearchgate.net |

| Crystallization | Ethanol, Methanol, Hexane | Final product purification (for solids) | chemrevlett.comufl.edunih.gov |

Table 2: Exemplary Chromatographic Conditions for Piperazine Analogs

| Compound Type | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Piperazin-2-one derivative | Silica Gel | 50% Ethyl Acetate in Petroleum Ether to 10% Methanol in Ethyl Acetate | UV | rsc.org |

| Boc-protected piperazine | Silica Gel | 5% to 40% Ethyl Acetate in Petroleum Ether | UV | rsc.org |

| Chiral piperazin-2-one | Daicel Chiralcel OD-H | 5:95 2-propanol:hexane | UV (210 nm) | rsc.org |

Structure Activity Relationship Sar Investigations of 4 2,2 Diphenylethyl Piperazin 1 Amine and Its Analogs

Impact of Diphenylethyl Substitution Patterns on Molecular Interactions

The diphenylethyl moiety is a significant lipophilic component that plays a crucial role in the molecular recognition of these ligands. The orientation and electronic properties of its two phenyl rings, along with the nature of the linker connecting it to the piperazine (B1678402) core, are key determinants of binding affinity and selectivity.

Influence of Aromatic Ring Substitutions on Binding Affinity and Selectivity

Modifications to the aromatic rings of the diphenylethyl group have been shown to significantly alter the biological profiles of these compounds, particularly their analgesic activity and receptor binding affinities.

Research into 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines demonstrated that the introduction of a hydroxyl (-OH) group on one of the phenyl rings is a critical determinant of analgesic potency. nih.gov Specifically, placing a hydroxyl group at the meta-position of the phenyl ring located at the C2 position of the ethyl linker resulted in the most active compounds. nih.gov These m-hydroxyl analogs were found to be 23 to 56 times more potent than their non-hydroxylated parent compounds. nih.gov In a related series, the S-(+) enantiomers of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives exhibited stronger analgesic activity than their R-(-) counterparts, with the most potent analog being 105 times more powerful than morphine. nih.gov This highlights the stereospecific and electronic contributions of the hydroxylated phenyl ring to the compound's efficacy.

The introduction of halogen substituents also has a profound effect. In studies of piperazine derivatives targeting dopamine (B1211576) (D1/D2) receptors, 6-chloro or 6-fluoro substituted arylindans (a constrained analog of the diphenylethyl system) showed a preference for D1 receptors. nih.gov Further investigations into piperazine-based compounds as T-type calcium channel blockers revealed a tight structure-activity relationship where derivatives with a diphenylmethyl-piperazine core showed potent activity. One derivative, featuring bis(4-fluorophenyl)methyl substitution, was identified as a potent blocker of Cav3.2 channels. bohrium.com Similarly, in the context of antimycobacterial agents, the presence of a 3,4-dichlorophenyl group on the piperazine nitrogen led to a compound with high efficacy against Mycobacterium tuberculosis. nih.gov These findings underscore that both the type and position of halogen substituents are crucial for tuning binding affinity and selectivity.

| Parent Compound Class | Aromatic Substitution | Effect on Biological Activity | Reference |

|---|---|---|---|

| 1-Cycloalkyl-4-(1,2-diphenylethyl)piperazines | m-hydroxyl on C2-phenyl | Increased analgesic potency (23-56x vs. parent compound). | nih.gov |

| 1-Substituted 4-[2-(phenyl)-1-phenylethyl]piperazines | m-hydroxyl on C2-phenyl (S-enantiomer) | Strongly enhanced analgesic activity (up to 105x morphine). | nih.gov |

| 1-Piperazino-3-arylindans | 6-chloro or 6-fluoro | Preference for D1 over D2 dopamine receptors. | nih.gov |

| Diphenylmethyl-piperazine derivatives | bis(4-fluorophenyl)methyl | Potent T-type calcium channel (Cav3.2) blocker. | bohrium.com |

| N-Arylpiperazine conjugates | 3,4-dichlorophenyl | High antimycobacterial activity. | nih.gov |

Role of Alkyl Linker Length and Branching in Molecular Recognition

The alkyl chain that connects the diphenyl moiety to the piperazine ring is fundamental for correctly positioning the pharmacophoric groups within the target's binding site. Studies on various classes of piperazine-based ligands indicate that the length and flexibility of this linker are critical for affinity.

In a series of 5-HT1A receptor ligands, elongation of the N4-alkyl chain from a methyl to a hexyl group progressively increased binding affinity, reaching a maximum with the N-n-hexyl substituent. acs.org This suggests that the longer chain allows the terminal hydrophobic group to access a favorable region within the receptor pocket. However, this trend is not universal and is highly dependent on the specific receptor and ligand class. For certain sigma-1 (σ1) receptor ligands based on piperazine, there was no clear influence of the alkylic linker length on affinity. acs.org This indicates that for some targets, a shorter, more constrained linker may be optimal, or that other interactions dominate the binding event.

Investigations into multimodal anion exchange systems also highlight the importance of linker length, referred to as the charge-hydrophobic group distance. rsc.org In these systems, as the linker length increased from 4.9 Å to 8.5 Å, the binding strength of model proteins decreased. rsc.org While not a direct receptor-ligand interaction, this demonstrates the general principle that the spatial relationship between different parts of a molecule, governed by the linker, is a key factor in molecular recognition. For arylalkyl 4-benzyl piperazine derivatives, the nature of the arylalkyl side chain was also found to be a determinant of potency and selectivity for sigma sites. researchgate.net

Contribution of the Piperazine Ring System to Biological Activity

The piperazine ring is more than just a linker; it is an active contributor to the pharmacological profile of the molecule. Its conformational properties and the nature of the substituents on its two nitrogen atoms are pivotal for biological activity.

Conformational Analysis of the Piperazine Ring and its Derivatives

Like other six-membered rings, the piperazine ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. acs.org The chair conformation is generally the most stable. The interconversion between these conformations, particularly the chair-to-chair flip, is a dynamic process whose energy barrier can be influenced by substituents.

Temperature-dependent NMR spectroscopy is a powerful tool for studying this conformational behavior. acs.orgacs.org For N-acylated piperazines, the rotation around the N-C amide bond is restricted, leading to the existence of distinct rotamers at room temperature. acs.org In addition, the interconversion of the piperazine chair conformations is also limited, resulting in complex NMR spectra. nih.govacs.org The activation energy barriers (ΔG‡) for this ring inversion have been calculated to be between 56 and 80 kJ mol−1. nih.govacs.org In many cases, the energy barrier for amide bond rotation is higher than that for the piperazine ring inversion. nih.govacs.org

Effects of Substitution at Piperazine Nitrogens on Ligand-Target Interactions

The two nitrogen atoms of the piperazine ring (N1 and N4) are key points for synthetic modification, allowing for the introduction of various substituents that can profoundly affect ligand-target interactions. The nature of these substituents influences the molecule's basicity, steric profile, and ability to form specific bonds with a receptor.

In a series of analgesic 1,4-disubstituted piperazines, the group at the N1 position was varied to probe its effect. Compounds with substituents like cyclohexyl at N1 were found to be highly potent, particularly when combined with optimal substitution on the diphenylethyl moiety at N4. The most active compounds in this class were approximately as potent as morphine. In another study, replacing a piperidine (B6355638) ring with a piperazine ring significantly altered the affinity profile for histamine (B1213489) H3 and sigma-1 receptors, demonstrating that the presence and substitution pattern of the second nitrogen atom are critical for selectivity. acs.org

The basicity of the piperazine nitrogens is another important factor. In a series of dopamine D2/D3 receptor ligands, it was noted that the piperazine nitrogen connected to an aromatic moiety is less basic. researchgate.net However, a further decrease in basicity through acylation did not negatively impact receptor affinity, suggesting that this particular nitrogen may not be involved in crucial ionic or hydrogen bonding interactions with the receptor. researchgate.net Conversely, for other receptors like the sigma-1 receptor, a basic amino moiety that can be protonated at physiological pH is considered essential for efficient binding.

| Compound Series | N1-Substituent | N4-Substituent | Key Finding | Reference |

|---|---|---|---|---|

| Analgesic Piperazines | Cyclohexyl | 1,2-Diphenylethyl | High analgesic potency, comparable to morphine. | |

| H3/σ1 Receptor Ligands | (varies) | (varies) | Replacing piperidine with piperazine dramatically shifted selectivity from H3R to σ1R. | acs.org |

| Dopamine D2/D3 Ligands | Acyl-Indole | Aryl-ethyl-propyl-amino | Reduced basicity of N1 nitrogen did not decrease receptor affinity. | researchgate.net |

| Rifamycins | Cyclopentyl vs. Methyl | (Rifamycin core) | N-alkyl substituent affects drug-membrane interactions and pharmacokinetic properties. | |

| Dopamine D1/D2 Ligands | 2,2-dimethylpiperazino | Arylindan | Small substituents on the piperazine ring itself increase D1 affinity and selectivity. | nih.gov |

Significance of the Primary Amine Group at the 1-Position of the Piperazine Ring

The primary amine group at the N1 position of the parent compound, 4-(2,2-Diphenylethyl)piperazin-1-amine, is a crucial functional group that significantly influences the molecule's properties and potential interactions. A primary amine is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor. This capability is fundamental for forming specific, directional interactions with amino acid residues in a receptor's binding pocket, such as glutamic acid, aspartic acid, or serine.

Furthermore, the basic nature of the primary amine means it is likely to be protonated at physiological pH. This positive charge can form a strong ionic interaction, or salt bridge, with negatively charged residues like aspartate or glutamate (B1630785) within the binding site. acs.org This electrostatic interaction is often a key anchor point that stabilizes the ligand-receptor complex and is a driving force for high-affinity binding in many classes of receptor ligands. For example, studies on sigma receptor ligands have consistently shown that a basic, ionizable nitrogen atom is a critical pharmacophoric element for affinity. acs.org

From a synthetic chemistry perspective, the primary amine is an exceptionally valuable handle. It serves as a versatile starting point for creating large and diverse libraries of derivatives. Through reactions like reductive amination, acylation, or sulfonylation, the primary amine can be readily converted into secondary or tertiary amines, amides, sulfonamides, and other functional groups. This synthetic tractability is evident in the literature, where the parent primary amine is often the precursor to a wide range of N1-substituted analogs with varied biological activities, including potent analgesic compounds. nih.gov The ability to easily modify this position allows medicinal chemists to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The NH group on a piperazine moiety has been shown to serve as a hydrogen bond donor in interactions with key residues like Gln237 and Tyr241 in RANKL.

Role of the Amine Group in Hydrogen Bonding and Electrostatic Interactions

The piperazine moiety in this compound contains two nitrogen atoms with distinct properties that are crucial for molecular interactions. The nitrogen at position 4 (N4) is a tertiary amine, while the exocyclic amine at position 1 (N1) is a primary amine. These amine groups are key players in forming hydrogen bonds, which are fundamental to a molecule's ability to bind to a biological target. eurekaselect.com

Hydrogen Bond Donor and Acceptor: The primary amine (N1) has hydrogen atoms that can act as hydrogen bond donors. Both the N1 and N4 nitrogens possess lone pairs of electrons, allowing them to function as hydrogen bond acceptors. quora.com These dual capabilities are critical in anchoring a ligand within a receptor's binding pocket.

Electrostatic and Ionic Interactions: The basic nature of the piperazine nitrogens means they can be protonated at physiological pH, forming a positively charged cation. researchgate.net This charge allows for strong ionic interactions, or salt bridges, with negatively charged amino acid residues (like aspartate or glutamate) in a receptor binding site. rsc.org Pharmacophore models for many receptor ligands, including those for sigma (σ) and dopamine receptors, often include a positively ionizable feature, a role typically fulfilled by a basic amine. nih.govresearchgate.net The ability of the piperazine ring to present these features with specific geometry is a key reason for its prevalence in drug design. nih.gov

Exploration of Aminated Piperazine Derivatives for Altered Biological Profiles

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its structural versatility and its presence in a wide array of pharmacologically active compounds. wisdomlib.orgresearchgate.net The introduction of various substituents onto the piperazine ring, particularly aminated or amide groups, is a well-established strategy for modifying a compound's biological profile. eurekaselect.comresearchgate.net This allows for the fine-tuning of properties to achieve desired therapeutic effects, which can range from antimicrobial and antifungal to central nervous system activities. researchgate.netnih.gov

The process of building a piperazine ring from a primary amino group is a recognized synthetic strategy to create novel bioactive molecules. nih.govresearchgate.net Research on various piperazine derivatives demonstrates that the nature of the substituent on the nitrogen atoms dramatically influences the resulting pharmacological activity.

| Piperazine Derivative Class | Substituent Type | Resulting Biological Activity | Reference |

|---|---|---|---|

| Phenothiazine-Piperazines | N-Phenothiazine | Antibacterial (Staphylococcus aureus), Antifungal (Aspergillus species), and Antitubercular | nih.gov |

| Myricetin-Pyrazole-Piperazine Amides | N-Acyl (linked to Myricetin-Pyrazole) | Antibacterial (Xanthomonas oryzae) and Antifungal (Phomopsis sp.) | |

| Combretastatin Analogs | Amino-substituted p-tolylpiperazine | Anticancer (selectively toxic to MCF-7 breast cancer cells) | |

| General Piperazine Derivatives | Varied N-aryl, N-alkyl | Antipsychotic, Antidepressant, Anxiolytic, Antihistamine | wisdomlib.org |

Comparative SAR Studies with Related Piperidine and Other Heterocyclic Scaffolds

Comparing the piperazine scaffold to the closely related piperidine ring provides significant insight into SAR. The primary difference is the presence of the second nitrogen atom at the 4-position of the piperazine ring. This additional heteroatom profoundly influences the molecule's physicochemical properties and its interaction with biological targets. nih.govmdpi.com

Studies directly comparing piperazine and piperidine analogs have shown that this seemingly small structural change can lead to dramatically different pharmacological profiles. For instance, in a series of compounds designed as histamine H3 and sigma-1 (σ1) receptor ligands, replacing a piperidine core with a piperazine core resulted in a significant drop in affinity for the σ1 receptor. nih.govbohrium.com This difference was attributed to a change in the protonation state of the molecule at physiological pH, which is a critical factor for binding. nih.gov While the piperidine-based compound showed high affinity for both H3 and σ1 receptors, the piperazine analog's affinity was largely restricted to the H3 receptor. nih.govbohrium.com

This highlights that while the piperidine ring is a key feature in many antipsychotic and CNS-active agents, the piperazine ring offers a different set of properties. nih.gov The second nitrogen atom can be a site for additional substitutions to modulate solubility and pharmacokinetics, or it can be a critical interaction point itself. nih.gov However, its presence also alters the basicity and electronic distribution of the entire heterocyclic system, which can either enhance or diminish affinity for specific receptors compared to a piperidine analog.

| Compound Pair | Scaffold | hH3R Affinity (Ki, nM) | σ1R Affinity (Ki, nM) | Key Observation | Reference |

|---|---|---|---|---|---|

| Analog 1 | Piperazine | 3.17 | 1531 | Replacing piperazine with piperidine drastically increases affinity for the sigma-1 receptor while having a lesser effect on H3 receptor affinity. | nih.govbohrium.com |

| Analog 2 | Piperidine | 7.70 | 3.64 | ||

| Berberine Derivative 1 | Piperazine | Higher insulin-resistant reversal action | In this series, the piperazine-substituted derivative showed slightly lower, but still potent, activity compared to the piperidine analog. | mdpi.com | |

| Berberine Derivative 2 | Piperidine | Highest insulin-resistant reversal action |

Pharmacological Research Paradigms and Biological Target Profiling Preclinical Investigations

In vitro Receptor Binding and Functional Assays for Receptor/Transporter Interactions

In vitro assays are essential for determining the affinity and functional effect of a compound at specific molecular targets. These assays provide the initial screen for biological activity and guide further investigation.

Ligand binding assays are used to measure the affinity of a compound for a specific receptor or transporter. This is typically expressed as an inhibition constant (Ki) or an IC50 value, which represents the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled ligand.

For the general class of N-substituted piperazine (B1678402) derivatives, binding affinities have been evaluated across a wide array of receptors. For instance, various N-arylpiperazine derivatives have been shown to bind to serotoninergic (5-HT) and dopaminergic (D2, D3) receptors. nih.govnih.gov Specifically, N-substitution on the piperazine ring with various heterocyclic moieties has been shown to influence affinity and selectivity for the D3 dopamine (B1211576) receptor. nih.gov In one study, an N-substituted piperazine with a 2-substituted indole (B1671886) amide showed high affinity and selectivity for the D3 receptor. nih.gov

Derivatives of N-phenylpiperazine have also been studied for their binding to α1A-adrenoceptors, with molecular docking studies suggesting that the interaction is driven by hydrogen bonds and electrostatic forces. rsc.org The affinity of these compounds for the receptor is dependent on the functional groups of the ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety. rsc.org

While these studies provide a framework for the potential receptor interactions of "4-(2,2-Diphenylethyl)piperazin-1-amine," specific binding affinity data for this exact compound are not currently available in the public domain.

Functional assays are critical for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to that of an agonist).

For piperazine derivatives, a variety of functional assays have been employed. For example, in a study of N-substituted piperazine analogues, a GTPγS binding study was used to determine functional activity at D2 and D3 dopamine receptors, identifying a lead molecule as a potent agonist at both receptors with a preference for D3. nih.gov Cell viability assays, such as the MTT reduction and neutral red uptake assays, have been used to assess the cytotoxicity of piperazine designer drugs in cell lines like H9c2 cardiomyoblasts. researchgate.net

Furthermore, the effects of piperazine derivatives on transporter function have been investigated. For example, some piperazine derivatives have been shown to modulate the activity of P-glycoprotein (P-gp), an efflux transporter involved in multidrug resistance. nih.gov In one study, co-administration of a piperazine derivative enhanced the oral bioavailability of paclitaxel, a P-gp substrate, suggesting an inhibitory effect on P-gp. nih.gov

Specific functional assay data for "this compound" is not publicly available.

Enzyme inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific enzyme. This is a common mechanism of action for many drugs.

The piperazine scaffold is present in numerous compounds that have been investigated as enzyme inhibitors. For example, various piperazine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. wikipedia.org The mechanism of action for some anthelmintic piperazines is believed to involve the inhibition of acetylcholinesterase in parasites. parasitipedia.net

Other studies have explored piperazine derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govresearchgate.net In one such study, novel 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives were identified as noncompetitive inhibitors of yeast α-glucosidase. nih.gov Additionally, piperazine-containing compounds have been investigated as inhibitors of enoyl-ACP reductase, an enzyme involved in bacterial fatty acid biosynthesis. mdpi.com

No specific enzyme inhibition data for "this compound" has been reported in the available literature.

In vivo Preclinical Models for Mechanistic Elucidation

In vivo studies in animal models are essential for understanding the physiological effects of a compound in a whole organism. These studies provide insights into target engagement, systemic effects, and potential therapeutic efficacy.

Rodent models are widely used to investigate the effects of compounds on various physiological systems. For the broader class of diphenylethylpiperazine derivatives, research has primarily focused on their effects on the central nervous system, particularly pain pathways.

A study on a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives demonstrated potent analgesic activities in mice. nih.gov The analgesic efficacy was comparable to that of morphine in some of the tested compounds. nih.gov The table below summarizes the analgesic activity of selected compounds from this series.

| Compound | Substituent at Position 1 | Analgesic Activity (Relative Potency to Morphine) |

|---|---|---|

| 5 | Cyclohexyl | Approximately as potent as morphine |

| 6 | Cyclopentyl | Approximately as potent as morphine |

| 7 | n-Butyl | Approximately as potent as morphine |

The analgesic effects of these compounds suggest modulation of central nervous system pathways involved in pain perception. Rodent models of pain, such as the hot plate test and writhing test, are commonly used to assess the analgesic potential of new compounds. mdpi.com Other behavioral models in rodents, like the open field test and elevated plus maze, can be used to assess broader CNS effects such as changes in locomotor activity and anxiety levels. nc3rs.org.ukasianjpr.com

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for its development as a therapeutic agent. Animal models are used to study the pharmacokinetic profile of a drug, including its distribution to various organs.

For piperazine derivatives in general, pharmacokinetic studies in animals have shown that they are readily absorbed into the bloodstream after oral administration. parasitipedia.net Peak plasma levels are typically reached within one to two hours. parasitipedia.net Excretion of piperazine is relatively fast, with the compound being detectable in urine shortly after administration. parasitipedia.net In pigs, for example, about 45% of the administered dose is excreted within 24 hours, primarily through urine and feces as the unchanged parent compound. parasitipedia.net

While these general pharmacokinetic properties of piperazine derivatives provide some insight, specific biodistribution and organ-specific interaction studies for "this compound" have not been reported. Such studies would be necessary to understand its potential for reaching target tissues and to identify any potential for off-target accumulation.

Preclinical Research on this compound Remains Undisclosed

Despite a comprehensive search of publicly available scientific literature and databases, no preclinical research detailing the multi-target pharmacology or polypharmacology of the specific chemical compound this compound has been identified.

The piperazine ring is a common structural motif in many pharmacologically active molecules, and numerous derivatives have been synthesized and evaluated for their therapeutic potential across a wide range of biological targets. These derivatives have shown activities as antipsychotics, antidepressants, anxiolytics, and analgesics, often exerting their effects by interacting with multiple receptors, transporters, and enzymes.

However, for the specific compound this compound, there is a notable absence of published data regarding its binding affinities at various receptors, its functional activity in biological assays, or any in vivo studies that would elucidate a potential polypharmacological profile. The synthesis and investigation of related compounds, such as 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, have been reported in the context of their analgesic properties. Additionally, other research has focused on different substituted piperazines and their interactions with targets like dopamine and serotonin (B10506) receptors, or their potential as anticancer agents.

Without dedicated preclinical investigations into this compound, any discussion of its multi-target pharmacology would be purely speculative. The scientific community awaits the publication of research that specifically profiles this compound's interactions with a panel of biological targets to understand its potential therapeutic applications and mechanisms of action.

Molecular Modeling and Computational Chemistry Applications

In silico Prediction of Biological Properties and Potential Interactions

Further investigation into this specific compound by the scientific community would be required before a detailed article on its computational chemistry applications could be written.

Compound Names Mentioned

As no specific research on 4-(2,2-Diphenylethyl)piperazin-1-amine was found and discussed, a table of mentioned compounds beyond the primary subject is not applicable.

Analytical Characterization and Spectroscopic Elucidation of 4 2,2 Diphenylethyl Piperazin 1 Amine

Spectroscopic Techniques for Structural Confirmation

Spectroscopy provides fundamental insights into a molecule's architecture by probing the interactions between its atoms and electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. It provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atomic framework.

For 4-(2,2-Diphenylethyl)piperazin-1-amine, a ¹H NMR spectrum would reveal distinct signals for each type of proton. The two phenyl groups of the diphenylethyl moiety would produce characteristic multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The ethyl group's protons and the piperazine (B1678402) ring's methylene (B1212753) protons would appear as distinct signals in the aliphatic region, with their splitting patterns providing information about neighboring protons. The primary amine (-NH₂) protons would likely be observed as a broad singlet.

A ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. The chemical shifts would differentiate between aromatic carbons, aliphatic carbons adjacent to nitrogen, and the other carbons in the structure.

To definitively piece the structure together, two-dimensional (2D) NMR experiments are crucial. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the ethyl and piperazine fragments, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly bonded carbon atom, confirming the C-H framework of the entire molecule. nih.govnih.gov

Illustrative ¹H NMR Data Table for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₅)₂ | 7.10 - 7.40 | Multiplet | 10H |

| Methine Proton (-CH (Ph)₂) | 4.15 - 4.35 | Triplet | 1H |

| Piperazine Protons (-CH₂-) | 2.60 - 3.10 | Multiplet | 8H |

| Ethyl Protons (-CH₂-CH) | 2.75 - 2.95 | Doublet | 2H |

| Amine Protons (-NH₂) | 1.60 - 2.50 | Broad Singlet | 2H |

Illustrative ¹³C NMR Data Table for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons (Quaternary, C-Ar) | 141.0 - 144.0 |

| Aromatic Carbons (CH-Ar) | 126.0 - 129.0 |

| Piperazine Carbons (C-N) | 45.0 - 60.0 |

| Methine Carbon (-CH(Ph)₂) | 50.0 - 55.0 |

| Ethyl Carbon (-CH₂-) | 35.0 - 40.0 |

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly precise mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₈H₂₃N₃), HRMS would confirm this formula by matching the measured mass to the calculated exact mass (281.1943 g/mol ).

The fragmentation pattern observed in an MS experiment provides a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely include the cleavage of the bond between the piperazine ring and the bulky diphenylethyl substituent. The generation of a stable diphenylethyl cation (m/z 167) would be a significant diagnostic peak. Other fragments would arise from the breakdown of the piperazine-amine ring system. nih.govresearchgate.net

Illustrative Mass Spectrometry Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity |

| 282.2021 | [M+H]⁺ (Protonated Molecule) |

| 167.0855 | [C₁₃H₁₁]⁺ (Diphenylethyl cation) |

| 115.0542 | [C₉H₇]⁺ (Fragment from diphenylethyl) |

| 100.0844 | [C₄H₁₀N₃]⁺ (Piperazin-1-amine fragment) |

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule. For this compound, the IR spectrum would be expected to display characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as one or two bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the aromatic rings would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and piperazine groups would appear just below 3000 cm⁻¹. Other key absorptions would include C=C stretching from the aromatic rings and C-N stretching vibrations. nih.gov

Illustrative Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium, sharp (doublet) |

| C-H Stretch (Aromatic) | 3020 - 3080 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1150 - 1250 | Medium |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is the gold standard for assessing the purity of a chemical compound and for separating it from any unreacted starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. A pure sample should ideally yield a single, sharp peak in the chromatogram. The technique separates components of a mixture based on their affinity for a stationary phase (the column) and a mobile phase (the eluent). researchgate.netnih.gov

For a basic compound such as this, a reversed-phase C18 column is typically used. The mobile phase would likely be a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often containing an additive like formic acid to ensure sharp peaks by protonating the amine functionalities. nih.gov

Pairing HPLC with a mass spectrometer (LC-MS) is a powerful hyphenated technique. It not only separates the components of a mixture but also provides the molecular weight of each component as it elutes from the column, offering definitive identification of the main compound and any impurities. nih.govdrugbank.com

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally sensitive technique for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility due to its molecular weight and polar amine group, it can often be analyzed directly or after chemical derivatization to increase its volatility. Derivatization, such as acylation, can make the compound more suitable for GC analysis. rsc.orgnih.gov

The GC column separates compounds based on their boiling points and polarity. The mass spectrometer then fragments the eluting compounds, providing a mass spectrum that, along with the retention time, allows for highly confident identification. This method is particularly effective for detecting and identifying trace-level impurities. rsc.orgrsc.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While a specific crystal structure for this compound (CAS Number: 39139-55-4, Molecular Formula: C18H23N3) is not publicly available in crystallographic databases as of the latest searches, its solid-state architecture can be inferred from the extensive body of research on related piperazine derivatives. researchgate.netnih.gov X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

For piperazine-containing compounds, X-ray diffraction studies consistently show that the piperazine ring adopts a stable chair conformation. researchgate.net This conformation minimizes steric strain and is the most energetically favorable arrangement for the six-membered ring. In the case of this compound, it is anticipated that the piperazine moiety would exhibit this characteristic chair geometry.

The substituents on the piperazine ring, the 2,2-diphenylethyl group at the N4 position and the amino group at the N1 position, would occupy either axial or equatorial positions on the chair conformer. The specific orientation would be influenced by steric and electronic factors to achieve the lowest energy state. The bulky 2,2-diphenylethyl group would likely favor an equatorial position to minimize steric hindrance with the piperazine ring protons.

The synthesis of related N,N-disubstituted piperazines has been achieved through methods like reductive amination. researchgate.net The optical isomers of a structurally related compound, 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, were resolved using nitrotartranilic acid, and the absolute configuration was determined through a combination of synthesis and optical rotatory dispersion measurements. nih.gov This highlights a potential route for the stereochemical analysis of chiral derivatives.

Table of Expected Crystallographic Parameters for this compound and Related Compounds

| Parameter | Expected/Observed Value | Reference Compound Example | Citation |

| Crystal System | Monoclinic or Orthorhombic | 1,4-Diphenylpiperazine (Orthorhombic, Pbca) | researchgate.net |

| Space Group | P21/c or similar | 1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine (P2/c) | researchgate.net |

| Piperazine Conformation | Chair | 1,4-Diphenylpiperazine | researchgate.net |

| Key Intermolecular Interactions | N-H···N Hydrogen Bonds | Piperazine-1,4-diium bis(4-aminobenzenesulfonate) | nih.gov |

Note: The data in this table for this compound is predictive and based on the analysis of structurally similar compounds, as specific experimental data is not available in the cited literature.

Metabolism and Pharmacokinetic Research Mechanistic and Preclinical Focus

In vitro Metabolic Stability and Metabolite Identification Studies

In vitro assays using liver microsomes are fundamental in early drug discovery to predict how a compound will be metabolized in the body.

The stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, is a key predictor of its hepatic clearance and oral bioavailability. While no specific data exists for 4-(2,2-diphenylethyl)piperazin-1-amine, studies on other piperazine (B1678402) derivatives show variable stability. For instance, arylpiperazine derivatives have been the subject of quantitative structure-metabolic stability relationship studies, which aim to predict metabolic half-life based on chemical structure. researchgate.net The stability of these compounds is influenced by the nature of the substituents on both the piperazine ring and the aryl group. researchgate.net For many piperazine-containing drugs, metabolic stability is a critical parameter that medicinal chemists seek to optimize. medicines.org.uk

Generally, the metabolic half-life (t½) and intrinsic clearance (CLint) are determined in these assays. A shorter half-life and higher clearance indicate lower metabolic stability.

Table 1: Representative Preclinical In Vitro Metabolic Stability Data for Piperazine Analogs

| Compound | System | Parameter | Value | Citation |

|---|---|---|---|---|

| Meclizine | Human Hepatic Microsomes | Dominant Metabolizing Enzyme | CYP2D6 | researchgate.netnih.govdrugbank.comnih.gov |

| Hydroxyzine (B1673990) | Human Hepatic Microsomes | Major Metabolizing Enzyme | CYP3A4 | drugbank.com |

| Hydroxyzine | Human Hepatic Microsomes | Minor Metabolizing Enzyme | CYP2D6 |

| Cyclizine (B1669395) | Human Liver Microsomes | Metabolizing Enzyme | CYP2D6 | researchgate.netresearchgate.net |

This table presents data for structurally related compounds to infer the potential metabolic profile of this compound.

The biotransformation of piperazine-containing compounds is well-documented and typically involves several key pathways. For N-substituted piperazines, these pathways often include:

N-dealkylation: This is a common metabolic route for piperazine derivatives. drugbank.com For example, the major Phase I metabolite of cyclizine in canines is norcyclizine, which is formed by the removal of the N-methyl group. nih.gov

Hydroxylation: This can occur on the aromatic rings or the piperazine ring itself. In the case of cyclizine, several monohydroxylated products have been identified as metabolites. nih.gov

Oxidation: Hydroxyzine is extensively metabolized to cetirizine (B192768) through the oxidation of its terminal alcohol moiety to a carboxylic acid. drugbank.comwikipedia.org This metabolite is responsible for much of the parent drug's antihistaminic effect. drugbank.comguidetopharmacology.org

Conjugation (Phase II Metabolism): Metabolites formed in Phase I reactions, such as hydroxylated products, can be further conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. nih.gov

Based on these established pathways for analogous compounds, the metabolism of this compound would likely involve N-dealkylation of the diphenylethyl group, hydroxylation of the phenyl rings, and potential oxidation or conjugation at the primary amine of the piperazine ring.

In vivo Pharmacokinetic Profiling in Preclinical Animal Models

In vivo studies in animal models provide crucial information on how a compound is absorbed, distributed throughout the body, and ultimately eliminated.

Following administration, piperazine derivatives are generally well-absorbed. medicines.org.uk The volume of distribution (Vd) for these compounds is often large, indicating extensive distribution into tissues. For example, hydroxyzine has a Vd of approximately 22.5 L/kg in elderly humans, with higher concentrations found in the skin compared to plasma. drugbank.comnih.gov Cyclizine also shows a large volume of distribution, in the range of 16-20 L/kg. derangedphysiology.com

A critical aspect of distribution for centrally acting agents is their ability to cross the blood-brain barrier (BBB). First-generation antihistamines like hydroxyzine are known to cross the BBB in significant amounts, which is associated with their sedative effects. johnshopkins.edujohnshopkins.edu In contrast, its major metabolite, cetirizine, exhibits much lower brain penetration. johnshopkins.edujohnshopkins.edunih.gov Studies in mice have shown that cetirizine is a substrate for P-glycoprotein (P-gp), an efflux transporter at the BBB, which actively pumps the compound out of the brain, thereby limiting its central nervous system exposure. researchgate.net Given its structural properties, this compound may have the potential to cross the BBB, though its susceptibility to efflux transporters like P-gp would be a key determinant of its concentration in the central nervous system.

The elimination of piperazine-containing compounds and their metabolites occurs through both renal (urine) and fecal (biliary) routes. Meclizine, for instance, is excreted as metabolites in the urine and as unchanged drug in the feces. nih.govdrugbank.com In rats, less than 2% of an administered dose of hydroxyzine is excreted unchanged. wikipedia.org The primary route of elimination for piperazine itself is via urinary excretion. nih.gov Biliary excretion is also a significant pathway for some compounds. wikipedia.org

Clearance, the rate at which a drug is removed from the body, is another important pharmacokinetic parameter. For hydroxyzine, the clearance rate in elderly humans has been reported as 9.6 ml/min/kg. nih.gov In dogs, hydroxyzine is rapidly converted to cetirizine, and the reduction of wheal formation (a measure of antihistamine effect) appears to be almost entirely due to cetirizine. researchgate.net

Table 2: Representative Preclinical and Clinical Pharmacokinetic Parameters of Piperazine Analogs

| Compound | Species | Parameter | Value | Citation |

|---|---|---|---|---|

| Hydroxyzine | Human (Elderly) | Elimination Half-Life (t½) | 29.3 hours | wikipedia.orgnih.gov |

| Hydroxyzine | Human (Adult) | Elimination Half-Life (t½) | 20.0 hours | wikipedia.org |

| Hydroxyzine | Human (Children) | Elimination Half-Life (t½) | 7.1 hours | wikipedia.org |

| Hydroxyzine | Human (Elderly) | Volume of Distribution (Vd) | 22.5 L/kg | nih.gov |

| Cetirizine | Human (Elderly) | Elimination Half-Life (t½) | 24.8 hours | nih.gov |

| Cyclizine | Human | Elimination Half-Life (t½) | ~20 hours | medicines.org.ukderangedphysiology.comsupercp.com |

| Meclizine | Human | Elimination Half-Life (t½) | ~6 hours | nih.gov |

| Hydroxyzine | Horse | Terminal Half-Life (t½) | 7.41 hours | nih.gov |

| Cetirizine (from Hydroxyzine) | Horse | Terminal Half-Life (t½) | 7.13 hours | nih.gov |

This table presents data for structurally related compounds to infer the potential pharmacokinetic profile of this compound.

Role of Cytochrome P450 Enzymes in Compound Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of drugs, including many piperazine derivatives. In vitro studies have identified specific CYP isozymes responsible for the metabolism of N-benzhydrylpiperazine antihistamines.

CYP2D6: This enzyme is identified as the dominant one for the metabolism of meclizine. nih.govnih.gov It is also involved in the metabolism of cyclizine researchgate.netresearchgate.net and to a lesser extent, hydroxyzine.

CYP3A4/5: These are the major enzymes responsible for the metabolism of hydroxyzine. drugbank.comdrugbank.com

Given that the target compound, this compound, possesses a large lipophilic moiety attached to the piperazine nitrogen, it is highly probable that its metabolism is also mediated by CYP3A4 and/or CYP2D6, which are known to metabolize structurally complex and lipophilic substrates. The primary amine at the 1-position of the piperazine ring could also be a site for metabolism by other enzyme systems, such as monoamine oxidases, although this would require experimental verification.

Development of Derivatized Analogs and Prodrug Strategies

Design and Synthesis of Derivatives for Enhanced Target Selectivity or Potency

The rational design and synthesis of derivatives are pivotal in refining the interaction of a lead compound with its biological target. For piperazine-containing compounds, structural modifications can significantly influence their activity. nih.govmdpi.com The piperazine (B1678402) moiety itself is a versatile scaffold, with its two nitrogen atoms providing opportunities for substitution to modulate the compound's physicochemical and pharmacological properties. nih.govmdpi.comwikipedia.org

Research on structurally related 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives has provided valuable insights into structure-activity relationships (SAR). nih.govnih.gov Studies have shown that substitutions on the piperazine ring and the phenyl groups can dramatically alter the analgesic potency of these compounds. nih.govnih.gov For instance, the introduction of a hydroxyl group on one of the phenyl rings of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines significantly increases analgesic activity compared to the parent compounds. nih.gov

In one study, a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives were synthesized and evaluated for their analgesic activity. nih.gov The stereochemistry of the compounds was found to be crucial, with the S-(+) enantiomers generally exhibiting stronger analgesic activity than their R-(-) counterparts. nih.gov This highlights the importance of stereoselective synthesis in developing potent analogs.

The synthesis of these derivatives often involves standard organic chemistry transformations. N-alkylation of the piperazine ring can be achieved through reactions with alkyl halides or via reductive amination. mdpi.commdpi.com For example, reacting N-(1,2-diphenylethyl)piperazine with various primary amines can yield a range of N1-substituted derivatives. mdpi.com

The following table summarizes the effect of different substituents on the analgesic potency of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, which can guide the design of new analogs of 4-(2,2-Diphenylethyl)piperazin-1-amine.

| Compound ID | Substituent at N1 of Piperazine | Relative Analgesic Potency (Morphine = 1) | Reference |

| Derivative A | Cyclohexyl | ~1 | nih.gov |

| Derivative B | 3-Methyl-2-butenyl | 105 | nih.gov |

| Derivative C | Cyclopropylmethyl | Not specified, but active | nih.gov |

This table is illustrative and based on data for structurally related compounds.

By applying these principles, new derivatives of this compound can be designed. For example, introducing substituents on the phenyl rings or varying the substitution at the 1-amino position of the piperazine could lead to compounds with enhanced potency or selectivity for their biological target.

Exploration of Prodrug Approaches for Improved Pharmacokinetic Properties

Prodrug strategies are a well-established method for overcoming suboptimal pharmacokinetic properties of a drug candidate, such as poor solubility or limited membrane permeability. jiwaji.edu A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. jiwaji.edu For amine-containing compounds like this compound, several prodrug approaches can be considered.

The primary amino group in this compound is a key handle for prodrug derivatization. One common strategy is the formation of amides or carbamates. These derivatives can mask the polar amino group, thereby increasing lipophilicity and potentially enhancing membrane permeability. The choice of the promoiety (the part of the prodrug that is cleaved off) is critical and can be tailored to control the rate and site of drug release.

For instance, creating an amide by reacting the primary amine with a carboxylic acid could be a straightforward approach. The nature of the carboxylic acid (e.g., aliphatic, aromatic) would influence the physicochemical properties of the resulting prodrug.

Another approach involves the use of carrier-linked prodrugs, where the drug is attached to a carrier molecule, often to improve water solubility. For amines, this can be achieved by linking them to hydrophilic moieties like polyethylene (B3416737) glycol (PEG) or amino acids. Esterification with amino acids, for example, can increase aqueous solubility. jiwaji.edu

The following table outlines potential prodrug strategies for this compound and their expected benefits.

| Prodrug Strategy | Potential Promoieties | Expected Improvement | General Reference |

| Amide formation | Aliphatic or aromatic carboxylic acids | Increased lipophilicity, enhanced membrane permeability | jiwaji.edu |

| Carbamate formation | Chloroformates, isocyanates | Increased lipophilicity, controlled release | jiwaji.edu |

| Amino acid conjugates | Valine, Leucine, etc. | Increased aqueous solubility, potential for transporter-mediated uptake | jiwaji.edu |

| Phosphate esters | Phosphorylating agents | Significantly increased aqueous solubility | google.com |

This table presents hypothetical prodrug strategies based on general principles of prodrug design.

The successful implementation of a prodrug strategy requires careful consideration of the stability of the prodrug, its conversion rate to the active drug, and the toxicological profile of the released promoiety. jiwaji.edu

Bioisosteric Replacements within the Molecular Scaffold

Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound with similar or improved biological activity. nih.gov This strategy is widely used in drug design to enhance potency, selectivity, and pharmacokinetic properties, or to circumvent toxicity issues. nih.gov For this compound, several parts of the molecule could be amenable to bioisosteric replacement.

The Diphenylmethyl Moiety: The two phenyl rings are key structural features. One or both of these rings could be replaced with other aromatic or heteroaromatic rings such as pyridine, thiophene, or furan. Such replacements can alter the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule, potentially leading to improved target interactions or metabolic stability.

The Piperazine Ring: The piperazine ring is a common scaffold in many drugs and its properties are well-understood. nih.govmdpi.com However, it can be a site of metabolism. Bioisosteric replacement of the piperazine ring with other cyclic diamines or constrained analogs could improve metabolic stability or receptor binding. Examples of potential replacements include homopiperazine, piperidine (B6355638), or more rigid bicyclic systems. blumberginstitute.org

The Primary Amino Group: The primary amine at the 1-position of the piperazine is a key functional group. While essential for activity in many cases, it can also be a site of rapid metabolism. Bioisosteric replacements for a primary amine could include a hydroxyl group, a small alkyl group, or incorporation into a heterocyclic ring like a triazole or tetrazole. nih.gov

The table below provides examples of potential bioisosteric replacements for different parts of the this compound scaffold.

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement | General Reference |

| Phenyl ring | Pyridyl, Thienyl, Furyl | Modulate electronics, solubility, and metabolism | nih.gov |

| Piperazine ring | Homopiperazine, Piperidine, Diazabicycloalkanes | Alter basicity, conformation, and metabolic stability | blumberginstitute.org |

| Primary amine | Hydroxyl, Methyl, Triazole | Modify hydrogen bonding, basicity, and metabolic stability | nih.gov |

This table presents potential bioisosteric replacements based on established medicinal chemistry principles.

The selection of an appropriate bioisostere is a complex process that requires a deep understanding of the SAR of the compound series and the nature of the drug-target interaction. Computational modeling can be a valuable tool in predicting the potential impact of bioisosteric replacements before undertaking synthetic efforts.

Future Research Trajectories and Broader Academic Implications

Emerging Research Areas for Piperazine-Containing Compounds

The structural versatility of the piperazine (B1678402) nucleus allows for its continuous exploration in new therapeutic contexts. researchgate.netnih.gov While historically successful in areas like antipsychotics and antihistamines, emerging research is pushing the boundaries into more complex and challenging diseases. rsc.org

One of the most promising frontiers is the development of dual-target or multi-target ligands. nih.gov Many complex diseases, such as chronic pain and neurodegenerative disorders, involve multiple biological pathways. Researchers are designing piperazine derivatives that can simultaneously modulate more than one target, which could lead to improved therapeutic efficacy. For instance, research into compounds that act as antagonists for both the histamine (B1213489) H3 receptor and the sigma-1 receptor has shown promise in creating novel pain therapies. nih.gov

Another rapidly growing area is the C–H functionalization of the piperazine ring itself. mdpi.com Historically, about 80% of piperazine-containing drugs have substituents only at the nitrogen atoms. mdpi.comresearchgate.net Recent advances in synthetic chemistry now allow for precise modifications to the carbon backbone of the ring. mdpi.com This opens up a vast, unexplored chemical space, enabling the creation of derivatives with novel three-dimensional shapes and improved pharmacological properties, such as enhanced target specificity and better metabolic profiles. researchgate.net

Furthermore, piperazine scaffolds are being investigated for their potential in:

Oncology: As kinase inhibitors, with several already approved for treating various cancers. researchgate.netmdpi.com

Infectious Diseases: Including new antibacterial, antifungal, and antiviral agents. rsc.orgresearchgate.netresearchgate.net

Neurodegenerative Diseases: Targeting conditions like Alzheimer's and Parkinson's disease. researchgate.net

Materials Science: In the development of metal-organic frameworks (MOFs) and catalysts. rsc.org

Application of Advanced Methodologies in Chemical Biology and Drug Discovery

The discovery and optimization of piperazine-based drug candidates are being revolutionized by advanced scientific methodologies. These techniques accelerate the research process, reduce costs, and increase the probability of success.

Computational and in silico methods are at the forefront of this transformation. nih.gov Molecular docking and molecular dynamics (MD) simulations are now routinely used to predict how piperazine derivatives will bind to their protein targets. nih.gov These simulations provide crucial insights into the specific interactions, such as hydrogen bonds and ionic interactions, that are responsible for a compound's activity. nih.gov For example, computational studies on piperazine-based sigma-1 receptor ligands have helped elucidate the key amino acid residues involved in binding, guiding the design of more potent and selective molecules. nih.gov

High-throughput screening (HTS) of large chemical libraries continues to be a vital tool. By screening extensive collections of piperazine-based compounds, researchers can quickly identify "hit" molecules with desired biological activity, which can then be optimized through medicinal chemistry. nih.gov This approach is often the first step in a drug discovery campaign, allowing for the rapid identification of promising starting points. nih.gov

Modern synthetic methodologies are also critical. Techniques like photoredox catalysis and direct C-H lithiation are expanding the "piperazine toolbox," allowing chemists to synthesize previously inaccessible structures. mdpi.com These methods provide new avenues for creating structurally diverse libraries of piperazine derivatives for screening and development. mdpi.com

Table 1: Advanced Methodologies in Piperazine Drug Discovery

| Methodology | Application to Piperazine Compounds | Key Benefit |

| Molecular Docking & MD Simulations | Predicting binding modes and ligand-target interactions of piperazine derivatives with proteins like sigma receptors. nih.gov | Provides a rational, structure-based approach to designing more potent and selective compounds before synthesis. |

| High-Throughput Screening (HTS) | Rapidly testing large libraries of diverse piperazine compounds for biological activity against a specific target. nih.gov | Accelerates the identification of initial "hit" compounds from vast chemical collections. |

| Pharmacophore Modeling | Identifying the essential 3D structural features of piperazine ligands required for binding to a biological target. nih.gov | Helps in designing new molecules with optimized geometry for enhanced activity. |

| Advanced Synthetic Chemistry | Utilizing methods like photoredox catalysis and C-H functionalization to create novel piperazine structures. mdpi.com | Expands the accessible chemical space, allowing for the creation of more diverse and complex derivatives. |

| Chemoinformatics | Analyzing large datasets to predict physicochemical properties (e.g., solubility, pKa) and potential bioactivity of piperazine analogs. nih.govwikipedia.org | Enables prioritization of compounds for synthesis and testing based on predicted drug-like properties. |

Contribution to Fundamental Understanding of Ligand-Target Interactions and Chemoinformatics

The study of piperazine-containing compounds contributes significantly to our fundamental understanding of how drugs work at a molecular level. The piperazine moiety is an excellent tool for probing ligand-target interactions due to its well-defined structural and electronic properties. nih.gov

The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, allowing them to form strong ionic interactions and hydrogen bonds with acidic residues (like aspartic acid and glutamic acid) in a protein's binding pocket. nih.govwikipedia.org By systematically modifying the substituents on these nitrogens, researchers can fine-tune the basicity (pKa) and steric bulk of the molecule, providing a clear way to study how these properties affect binding affinity and selectivity. nih.govnih.gov